
1H-Pyrazole-3,5-dicarbonitrile
Overview
Description
1H-Pyrazole-3,5-dicarbonitrile is an organic compound with the molecular formula C5H2N4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound has gained significant attention due to its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbonitrile can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction between 1,3-difunctional compounds with hydrazine derivatives . These reactions typically occur under mild conditions and can be catalyzed by various agents, including copper(II) acetate and sodium bis(trimethylsilyl)amide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions and the use of efficient catalysts to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and various amines are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1H-Pyrazole-3,5-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 1H-Pyrazole-4-carbonitrile
- 1H-Pyrazole-5-carbonitrile
- 1,3-Dinitropyrazole
Comparison: 1H-Pyrazole-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other pyrazole derivatives, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Biological Activity
1H-Pyrazole-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.
Synthesis of this compound
The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds or the use of multicomponent reactions. For example, the synthesis of pyran-linked phthalazinone-pyrazole hybrids has been reported, showcasing the versatility of pyrazole derivatives in creating biologically active compounds .
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound show significant anticancer properties. For instance, a study reported IC50 values ranging from 9.8 to 41.6 µM against solid tumor cell lines such as lung and cervical carcinoma . This suggests that modifications to the pyrazole structure can enhance its efficacy against various cancer types.
- Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. Research indicates that certain derivatives exhibit potent activity against a variety of microbial strains .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole compounds has been explored extensively. Some derivatives demonstrate superior anti-inflammatory activity compared to standard treatments such as diclofenac sodium .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer progression and inflammation. For example, compounds targeting cyclooxygenase (COX) pathways have been noted for their analgesic and anti-inflammatory effects .
- Molecular Interactions : Molecular modeling studies reveal crucial interactions between pyrazole derivatives and target proteins, aiding in the design of more effective compounds. These studies often utilize quantitative structure-activity relationship (QSAR) methodologies to predict biological activity based on chemical structure .
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- Antitumor Evaluation : A series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and tested against various cancer cell lines. The results indicated promising anticancer activity with specific structural modifications enhancing potency .
- Antimicrobial Screening : Derivatives were screened against common bacterial strains, demonstrating significant inhibitory effects compared to control groups. This underscores the potential for developing new antimicrobial agents based on the pyrazole scaffold .
- Inflammatory Response Modulation : In vivo studies showed that certain pyrazole derivatives could effectively reduce inflammatory markers in models of acute inflammation, suggesting their potential as therapeutic agents in inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activities and mechanisms associated with this compound:
Properties
IUPAC Name |
1H-pyrazole-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSASQXIHJDQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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